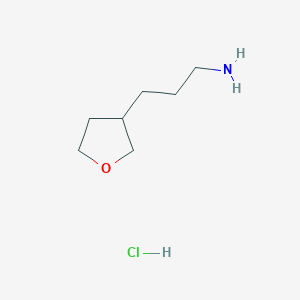

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride

Description

Historical Context and Discovery

The development of this compound can be traced to the broader exploration of tetrahydrofuran-containing compounds that began gaining prominence in the mid-20th century pharmaceutical research. The synthesis of tetrahydrofuran derivatives, particularly those containing aminomethyl functionalities, has been an active area of research since the development of systematic approaches to cyclic ether chemistry. The preparation methods for related compounds such as 3-aminomethyl tetrahydrofuran have involved sophisticated synthetic routes, including cyclization of maleic glycol to obtain 2,5-dihydrofuran, followed by formylation to generate 3-formyltetrahydrofuran, and subsequent reductive amination processes.

The historical development of reductive amination techniques has been particularly crucial for the synthesis of compounds like this compound. Research conducted in the 1990s demonstrated that sodium triacetoxyborohydride could serve as an effective reducing agent for the reductive amination of aldehydes and ketones, providing a mild and selective method for creating carbon-nitrogen bonds. This methodology proved especially valuable for synthesizing tetrahydrofuran-containing amines, as it could be carried out effectively in the presence of acid-sensitive functional groups such as acetals and ketals, which are common in cyclic ether chemistry.

The industrial significance of these compounds became apparent through their applications in pharmaceutical intermediate synthesis. The development of efficient synthetic routes, particularly those involving hydroformylation reactions of unsaturated olefins, represented a major advancement in the field. However, early synthetic approaches faced challenges with regioselectivity, particularly the tendency to form 2-position formylation products during hydroformylation reactions, which complicated purification processes and reduced overall yields.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's molecular formula is represented as C₇H₁₆ClNO, with a molecular weight of 165.661 daltons. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as NCCCC1COCC1.Cl, clearly delineating the propylamine chain attached to the tetrahydrofuran ring system.

Alternative nomenclature systems recognize this compound under several designations. The oxolane nomenclature system refers to the compound as 3-(oxolan-3-yl)propan-1-amine hydrochloride, reflecting the systematic naming of the tetrahydrofuran ring as oxolane. This alternative nomenclature has gained acceptance in certain chemical databases and literature, particularly in European chemical documentation systems.

The compound belongs to the broader classification of cyclic ether amines, specifically within the subcategory of tetrahydrofuran derivatives. From a functional group perspective, it is classified as both a primary amine and a cyclic ether, making it a bifunctional molecule with diverse reactivity patterns. The hydrochloride salt formation places it within the category of amine hydrochlorides, which are characterized by enhanced stability and improved handling properties compared to their free base counterparts.

Propriétés

IUPAC Name |

3-(oxolan-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-1-2-7-3-5-9-6-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZWNLCSKOKAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185296-74-5 | |

| Record name | 3-(oxolan-3-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with tetrahydrofuran, which undergoes a series of reactions to form the desired product.

Formation of Intermediate: Tetrahydrofuran is first converted to 3-(tetrahydrofuran-3-yl)-propanal through a series of oxidation and reduction reactions.

Amination: The intermediate 3-(tetrahydrofuran-3-yl)-propanal is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride has been investigated for its potential in developing pharmaceuticals. Its derivatives are being explored for their efficacy in treating various diseases, including viral infections. For instance, it plays a role in synthesizing compounds related to Fosamprenavir, an antiretroviral medication used to treat HIV/AIDS. The compound acts as an intermediate in the synthesis of more complex structures that exhibit enhanced biological activity .

Case Study: Antiviral Activity

A study highlighted the synthesis of tetrahydrofuran derivatives, including this compound, which showed promising results against viral pathogens. The modifications of the tetrahydrofuran moiety were found to increase the antiviral potency significantly .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It is utilized in various reactions, including amination and alkylation processes. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-Acylation | THF, room temperature | 81 |

| Alkylation | Toluene, reflux | 25 |

| Nucleophilic Substitution | Dichloromethane, ice-cooling | 48 |

Biochemical Research

Proteomics and Biochemical Assays

In biochemical research, this compound is used as a biochemical tool for proteomics studies. It aids in the exploration of protein interactions and functions due to its ability to modify amino groups on proteins .

Case Study: Proteomic Applications

Research has demonstrated that this compound can enhance the solubility of certain proteins during purification processes, thereby improving yield and activity in downstream applications .

Material Science

Polymer Chemistry

The incorporation of tetrahydrofuran derivatives into polymer matrices has been studied for developing new materials with enhanced properties. The unique structure of this compound allows for improved flexibility and thermal stability in polymer formulations.

Mécanisme D'action

The mechanism of action of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

3-(Methylthio)propylamine

- Molecular Formula : C₄H₁₁NS

- Molecular Weight : 105.2 g/mol

- Key Differences : Replaces the THF group with a methylthio (-SCH₃) substituent.

- Properties : Flammable (flash point 62°C), corrosive to skin and eyes, and used in research and development. Its hazards contrast with the likely milder profile of the THF-containing compound due to the absence of aromatic or complex heterocyclic groups .

3-(Ethoxydimethylsilyl)propylamine (EDSA)

- Key Differences : Features an ethoxydimethylsilyl group, enabling surface functionalization in materials science.

Pharmacological Agents with Propylamine Moieties

Doxepin Hydrochloride

- Molecular Formula: C₁₉H₂₁NO·HCl

- Molecular Weight : 315.87 g/mol

- Key Differences: Incorporates a dibenzoxepin tricyclic system linked to a dimethylaminopropyl chain.

- Activity: Tricyclic antidepressant with neuroreceptor affinity.

Amitriptyline Hydrochloride

Fluoxetine Hydrochloride

- Molecular Formula: C₁₇H₁₈F₃NO·HCl

- Molecular Weight : 345.79 g/mol

- Key Differences: Trifluoromethylphenoxy group attached to a propylamine chain.

- Selectivity : SSRI activity relies on aromatic electron-withdrawing groups, a feature absent in the THF derivative .

Industrial and Specialty Propylamine Derivatives

3-Ethoxypropylamine

Dimethylaminopropylamine (DMAPA)

- Applications : Precursor for surfactants and corrosion inhibitors.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|

| 3-(Tetrahydro-furan-3-yl)-propylamine HCl | C₇H₁₄NO·HCl | ~175.65* | Tetrahydrofuran | Pharmaceutical intermediate |

| 3-(Methylthio)propylamine | C₄H₁₁NS | 105.2 | Methylthio | R&D chemical |

| Doxepin HCl | C₁₉H₂₁NO·HCl | 315.87 | Dibenzoxepin | Antidepressant |

| Fluoxetine HCl | C₁₇H₁₈F₃NO·HCl | 345.79 | Trifluoromethylphenoxy | SSRI antidepressant |

| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | Ethoxy | Agrochemicals |

*Calculated based on molecular formula.

Activité Biologique

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H17ClN

- Molecular Weight : 163.68 g/mol

- CAS Number : 1185296-74-5

The biological activity of this compound is primarily attributed to its interaction with biological targets such as receptors and enzymes. The compound is believed to modulate neurotransmitter systems and may have implications in neuropharmacology. Its structure allows for the potential binding to specific receptors involved in neurological pathways, which could influence mood, cognition, and other physiological processes.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating excitotoxicity pathways.

- Antimicrobial Properties : Some investigations have indicated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : There is emerging evidence that compounds similar to this compound can exhibit anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds demonstrated significant reductions in oxidative stress markers in neuronal cell cultures treated with derivatives of this compound. The findings suggest a potential mechanism where the compound mitigates neuronal damage through antioxidant activity.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications.

Case Study 3: Anticancer Potential

Research involving cancer cell lines showed that treatment with related compounds led to increased rates of apoptosis compared to controls. This suggests that this compound could be explored further as an anticancer agent, particularly in specific types of tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.